(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a tert-butyl ester moiety attached to a piperidine ring. Its stereochemistry is defined by the (3S,5S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via a hydroxylation reaction, while the amino group can be added through an amination reaction.
Esterification: The tert-butyl ester moiety is introduced through an esterification reaction, typically using tert-butyl alcohol and an appropriate esterifying agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. Common industrial techniques include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to reduce waste and toxicity.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, the amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound with different stereochemistry.
(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid methyl ester: A similar compound with a different ester group.
(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid ethyl ester: Another similar compound with a different ester group.
Uniqueness
(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester moiety provides steric hindrance, influencing its reactivity and interactions with molecular targets. Additionally, the (3S,5S) configuration ensures specific spatial arrangement, enhancing its selectivity and efficacy in various applications.
Properties
IUPAC Name |
tert-butyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUMRPAZPCMTK-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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